molecular formula C12H15NO2 B15235785 Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate

Cat. No.: B15235785
M. Wt: 205.25 g/mol
InChI Key: GMVFLCZVLBDTAC-UHFFFAOYSA-N
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Description

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a tetrahydro derivative. The presence of a methyl ester group attached to the 2-position of the quinoline ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroquinoline core, which is then esterified to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of the tetrahydroquinoline ring followed by esterification under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroquinolin-3-YL)acetate is unique due to its specific substitution pattern, which can lead to different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(1,2,3,4-tetrahydroquinolin-3-yl)acetate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)7-9-6-10-4-2-3-5-11(10)13-8-9/h2-5,9,13H,6-8H2,1H3

InChI Key

GMVFLCZVLBDTAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2NC1

Origin of Product

United States

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